N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine

Description

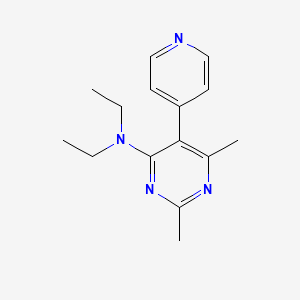

N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine is a pyrimidine-based compound characterized by:

- Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

- Substituents: Diethylamine at position 4 (N,N-diethyl group). Methyl groups at positions 2 and 6. Pyridin-4-yl moiety at position 5. This structural arrangement confers unique electronic and steric properties, making it a candidate for biological and catalytic applications.

Properties

CAS No. |

189944-09-0 |

|---|---|

Molecular Formula |

C15H20N4 |

Molecular Weight |

256.35 g/mol |

IUPAC Name |

N,N-diethyl-2,6-dimethyl-5-pyridin-4-ylpyrimidin-4-amine |

InChI |

InChI=1S/C15H20N4/c1-5-19(6-2)15-14(11(3)17-12(4)18-15)13-7-9-16-10-8-13/h7-10H,5-6H2,1-4H3 |

InChI Key |

CKSWBNRLTIHXLV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1C2=CC=NC=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine typically involves multi-step synthetic routes. One common method includes the condensation of 2,6-dimethyl-4-chloropyrimidine with 4-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidine or pyridine compounds .

Scientific Research Applications

N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrimidine Derivatives

A comparative analysis of key pyrimidine derivatives is summarized below:

DNA/RNA Interaction

- Target Compound: No direct data, but the pyridin-4-yl group may enable π-π stacking with nucleic acids, similar to 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives .

- 2,6-Dimethyl-5-(phenylselanyl)pyrimidin-4-amine : Copper complexes bind DNA via partial intercalation and electrostatic interactions, with redox activity critical for cleavage .

Kinase Inhibition

- BAY-320/BAY-524 : Pyridin-4-yl groups in these compounds facilitate hydrogen bonding with kinase ATP-binding pockets, achieving potent Bub1 inhibition . The target compound’s pyridin-4-yl group may similarly target kinases.

Antimicrobial Activity

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Exhibits antibacterial and antifungal activity attributed to its substituted aminomethyl groups . The target compound lacks polar aminomethyl substituents, which may reduce such activity.

Crystallographic and Conformational Insights

- N-(2-Fluorophenyl)pyrimidine Derivative : Intramolecular N–H⋯N hydrogen bonding stabilizes a six-membered ring, with dihedral angles (~12–86°) indicating moderate planarity between substituents and the pyrimidine core . The target compound’s bulkier diethyl group may increase steric hindrance, reducing planarity.

- Cu(II) Complex : Planar geometry around copper enhances DNA intercalation, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.